JNJ 10329670
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Overview
Description
JNJ-10329670 is a highly potent, nonpeptidic, noncovalent inhibitor of human cathepsin S with immunosuppressive activity. It has a Ki value of approximately 30 nM . Cathepsin S is crucial for the normal presentation of major histocompatibility complex class II-restricted antigens by antigen-presenting cells to CD4+ T cells .
Preparation Methods
The synthesis of JNJ-10329670 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods for JNJ-10329670 are also proprietary and involve large-scale synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
JNJ-10329670 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: JNJ-10329670 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
JNJ-10329670 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin S and its role in various biochemical pathways.
Biology: The compound is used to investigate the role of cathepsin S in antigen presentation and immune response.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cathepsin S.
Mechanism of Action
JNJ-10329670 exerts its effects by selectively inhibiting cathepsin S, a key enzyme involved in the degradation of the class II-associated invariant chain. This inhibition blocks the proteolysis of the invariant chain, preventing the effective antigen loading of class II molecules. The compound is highly selective for human cathepsin S and is much less active against the mouse, dog, monkey, and bovine enzymes . This selectivity makes JNJ-10329670 an excellent tool for exploring the role of cathepsin S in human systems .
Comparison with Similar Compounds
JNJ-10329670 is unique due to its high potency, selectivity, and noncovalent inhibition of cathepsin S. Similar compounds include:
Cathepsin L inhibitors: These inhibitors target cathepsin L, another member of the cathepsin family, but have different selectivity and potency profiles.
Cathepsin K inhibitors: These inhibitors target cathepsin K and are used in the treatment of osteoporosis.
Cathepsin F inhibitors: These inhibitors target cathepsin F and have different therapeutic applications. JNJ-10329670 stands out due to its specific inhibition of cathepsin S and its potential for immunosuppressive therapy.
Properties
CAS No. |
400797-24-2 |
---|---|
Molecular Formula |
C30H34ClF3N6O3S |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-[1-[3-[5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]propyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C30H34ClF3N6O3S/c1-36-26-9-8-22(31)18-27(26)40(29(36)41)23-10-15-37(16-11-23)13-3-14-39-25-12-17-38(44(2,42)43)19-24(25)28(35-39)20-4-6-21(7-5-20)30(32,33)34/h4-9,18,23H,3,10-17,19H2,1-2H3 |
InChI Key |
NVAHQQYCEWEDKM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-10329670; JNJ 10329670; JNJ10329670. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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